molecular formula C20H19N3O2S B2447789 N-(4-methylbenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 900007-49-0

N-(4-methylbenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2447789
CAS RN: 900007-49-0
M. Wt: 365.45
InChI Key: KMRKGSCCGXHULE-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a thioacetamide derivative of dihydropyrimidine and has been synthesized using different methods.

Scientific Research Applications

Antitumor Activity

A core area of research for compounds structurally related to N-(4-methylbenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has been their potential as antitumor agents. The design, synthesis, and evaluation of these compounds aim to explore their efficacy against various cancer cell lines. For instance, compounds demonstrating significant inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in the folate pathway, show promise as antitumor agents due to their ability to inhibit tumor cell growth. These studies often involve the development of derivatives that exhibit dual inhibitory activity, which could enhance their therapeutic potential against cancer (Gangjee et al., 2005; Gangjee et al., 2009).

Synthesis and Biological Evaluation

The synthesis of these compounds often involves multi-step processes, leading to the development of novel analogues with enhanced biological activities. Research has focused on exploring different synthetic routes and evaluating the resulting compounds for various biological activities, including anticonvulsant, antibacterial, and antihistaminic actions. Theoretical studies, including docking studies, are also conducted to understand the interaction of these compounds with biological targets (Genç et al., 2013; Severina et al., 2020).

Antioxidant Activity

In addition to antitumor and other biological activities, research has also investigated the antioxidant potential of these compounds. The evaluation of antioxidant activity provides insights into the potential protective effects of these compounds against oxidative stress, which is linked to various chronic diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)12-21-19(25)13-26-20-22-17(11-18(24)23-20)16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRKGSCCGXHULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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